1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it an attractive candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the radical-mediated bromoalkylation of [1.1.1]propellane, which leads to the formation of brominated bicyclo[1.1.1]pentane derivatives . This reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the generation of [1.1.1]propellane on demand. This method provides an efficient and scalable approach to produce gram quantities of bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions include azides, nitriles, thiols, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid and stable structure. The compound can act as a bioisostere, mimicking the geometry and electronic properties of phenyl rings. This allows it to interact with specific enzymes, receptors, and other biological molecules, thereby modulating their activity and function .
Comparison with Similar Compounds
- 1-(Bromomethyl)bicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane
- 1-(Hydroxymethyl)-3-phenylbicyclo[1.1.1]pentane
Comparison: 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane stands out due to its bromine substituent, which imparts unique reactivity compared to its chloro- and hydroxymethyl counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
1-(bromomethyl)-3-phenylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINREUZITZPAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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